Fenilpirazóis
Phenylpyrazoles are a class of organic compounds characterized by the presence of a pyrazole ring attached to a phenyl group. These molecules are widely studied due to their diverse biological activities and potential applications in pharmaceuticals, agrochemicals, and materials science. The unique structure of phenylpyrazoles allows for various functional groups to be introduced, thereby facilitating the design of compounds with specific properties.
Phenylpyrazoles exhibit a wide range of pharmacological effects, including anti-inflammatory, antitumor, and antimicrobial activities. Their ability to interact with biological targets through diverse mechanisms makes them attractive as drug leads. In agricultural applications, phenylpyrazoles can serve as herbicides or insecticides due to their selective toxicity towards pests.
The synthesis of phenylpyrazoles often involves multistep reactions such as condensation and coupling methods. The functionalization of these compounds can be achieved via various techniques including electrophilic aromatic substitution and nucleophilic aromatic substitution, allowing for the introduction of substituents at strategic positions to modulate their properties.
Overall, phenylpyrazoles represent a versatile class of molecules with significant potential in both academic research and industrial applications.

Estrutura | Nome químico | CAS | MF |
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2-(4-Chlorophenyl)-3-(Trifluoromethyl)Pyrazole-4-Carboxylic Acid Hydrazide | 175137-34-5 | C11H8ClF3N4O |
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3-Cyclopropyl-1-phenyl-1H-pyrazol-5-amine | 175137-45-8 | C12H13N3 |
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Benzaldehyde,3-(1-methyl-1H-pyrazol-5-yl)- | 179056-80-5 | C11H10N2O |
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4-Aminoantipyrine hydrochloride | 22198-72-7 | C11H14ClN3O |
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3H-Pyrazol-3-one,4-ethyl-1,2-dihydro-2-(1-methyl-4-piperidinyl)-5-phenyl- | 2531-04-6 | C17H23N3O |
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4-{3-4-(Trifluoromethyl)phenyl-1H-pyrazol-4-yl}pyridine | 396129-66-1 | C15H10F3N3 |
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3-4-(Trifluoromethyl)phenyl-1H-pyrazole-4-carbaldehyde | 306936-65-2 | C11H7F3N2O |
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1H-Pyrazole-4-carbonylchloride, 1-(4-methoxyphenyl)-5-methyl- | 306934-94-1 | C12H11ClN2O2 |
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Methyl 2-(5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)acetate | 105041-27-8 | C12H12N2O3 |
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4-Acetyl-1-phenyl-1H-pyrazole | 3968-40-9 | C11H10N2O |
Literatura Relacionada
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1. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
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Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024
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Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
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Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
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